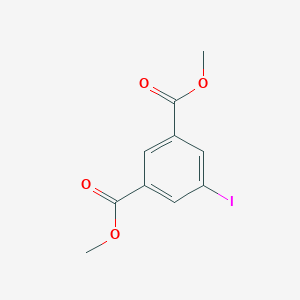

Dimethyl 5-iodoisophthalate

Overview

Description

Dimethyl 5-iodoisophthalate is a chemical compound known for its role in various chemical reactions and properties, contributing to the synthesis of complex molecules. It serves as a fundamental building block in organic synthesis, facilitating the creation of metallophthalocyanines with potential applications in fields like materials science and catalysis.

Synthesis Analysis

The synthesis of this compound involves esterification and subsequent reactions to introduce the iodine atom into the isophthalate structure. This process is crucial for generating the iodo-functionalized compound, which is a key intermediate in further chemical transformations, such as the creation of metallophthalocyanines and their analogs with notable antioxidant and antibacterial activities (Ağirtaş et al., 2015).

Molecular Structure Analysis

This compound exhibits a distinct molecular structure where the methyl carboxylate moieties can be either tilted or perfectly planar relative to the benzene ring. This structural feature is critical for its ability to participate in forming supramolecular aggregates through hydrogen bonding and π-π interactions, as demonstrated in crystallographic studies (Hauptvogel et al., 2018).

Chemical Reactions and Properties

This compound is involved in reactions leading to the synthesis of novel compounds, such as metallophthalocyanines, demonstrating significant antioxidant and antibacterial activities. Its iodine atom plays a pivotal role in facilitating subsequent substitution reactions, crucial for the synthesis of complex molecules with potential applications in various fields, including medicinal chemistry and materials science (Ağirtaş et al., 2015).

Physical Properties Analysis

The physical properties of this compound, such as solubility and crystalline structure, are influenced by its molecular framework. The presence of the iodine atom and methyl carboxylate groups affects its behavior in various solvents, impacting its utility in synthesis processes. The crystalline structure, characterized by specific hydrogen bonding patterns and supramolecular aggregation, is essential for understanding its interactions in solid-state chemistry (Hauptvogel et al., 2018).

Scientific Research Applications

Crystallography :

- Hauptvogel, Seichter, & Weber (2018) explored the crystal structures of Dimethyl 5-iodoisophthalate. They found that the methyl carboxylate moieties in these structures can be tilted or perfectly planar relative to the benzene ring. Their work demonstrated different types of supramolecular aggregation supported by hydrogen bonding and other interactions (Hauptvogel, Seichter, & Weber, 2018).

Chemistry :

- Wiedemann, Gamer, & Roesky (2009) used Dimethyl 5-aminoisophthalate, a derivative of this compound, in gold(I) chemistry to form model complexes. This work contributes to understanding the formation of macrocyclic gold compounds (Wiedemann, Gamer, & Roesky, 2009).

- Köksoy, Soyer, Orman, Özkaya, & Bulut (2015) synthesized various phthalocyanines using Dimethyl 5-oxyisophthalate, examining their electrochemical properties. This research is significant for understanding electron transfer properties in these compounds (Köksoy et al., 2015).

- Kitamura, Ueno, & Kitade (2014) converted Dimethyl 5‐aminoisophthalate into the iodoarene via diazonium intermediate for RNA labeling. This research is crucial in the field of molecular biology and biochemistry (Kitamura, Ueno, & Kitade, 2014).

Materials Science :

- Ağirtaş, Karatas, & Özdemir (2015) synthesized Zinc, Cobalt, Copper, and Nickel phthalocyanines with Dimethyl 5-(phenoxy)-isophthalate substituents, evaluating their antioxidant and antibacterial activities. This research offers insights into the potential applications of these compounds in medicine and biotechnology (Ağirtaş, Karatas, & Özdemir, 2015).

Safety and Hazards

When handling Dimethyl 5-iodoisophthalate, it is recommended to avoid dust formation, breathing mist, gas, or vapors, and avoid contact with skin and eyes . Suitable personal protective equipment, including approved mask/respirator, suitable gloves/gauntlets, and suitable protective clothing should be worn .

Mechanism of Action

Target of Action

This compound is often used in research settings, and its specific biological targets may vary depending on the context of the experiment .

Mode of Action

It’s known that the compound can interact with various biological molecules, potentially leading to changes in cellular processes .

Pharmacokinetics

Information on the ADME (Absorption, Distribution, Metabolism, and Excretion) properties of Dimethyl 5-iodoisophthalate is currently limited . The compound’s bioavailability, how it is distributed within the body, how it is metabolized, and how it is excreted, are areas of ongoing research .

Result of Action

It’s known that the compound is used for succinimidyl 3-iodobenzoate (SIB) with DOTA as a prosthetic group for multi-modal labeling enhancing tumor uptake of radiolabelled monoclonal antibodies (mAbs) .

Action Environment

The action, efficacy, and stability of this compound can be influenced by various environmental factors . For instance, the compound is stable under normal conditions, but it can decompose under high temperature or fire, releasing toxic gases . Therefore, it should be stored in a closed container, away from fire sources and oxidants, and out of reach of children and animals .

properties

IUPAC Name |

dimethyl 5-iodobenzene-1,3-dicarboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H9IO4/c1-14-9(12)6-3-7(10(13)15-2)5-8(11)4-6/h3-5H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DIAONVDUSXRXCE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=CC(=CC(=C1)I)C(=O)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H9IO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20374396 | |

| Record name | Dimethyl 5-iodoisophthalate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20374396 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

320.08 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

51839-15-7 | |

| Record name | Dimethyl 5-iodoisophthalate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20374396 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 51839-15-7 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q & A

Q1: How does the molecular structure of dimethyl 5-iodoisophthalate influence its crystal packing?

A1: In the crystal structure of this compound, the methyl carboxylate moieties are tilted with respect to the central benzene ring []. This conformation allows for the formation of C—H⋯I hydrogen bonds between adjacent molecules, contributing to a three-dimensional supramolecular network. Additionally, I⋯O interactions further stabilize the crystal packing [].

Q2: How does the presence of the iodine atom in this compound affect its solid-state interactions compared to its ethynyl analogue?

A2: The iodine atom in this compound enables C—H⋯I hydrogen bonding, which is absent in the ethynyl analogue, dimethyl 5-ethynylisophthalate []. This difference in intermolecular interactions leads to a three-dimensional supramolecular aggregation in the iodo derivative, compared to a two-dimensional arrangement in the ethynyl derivative, which primarily relies on C—H⋯O hydrogen bonds and π–π interactions [].

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![[1-(Pyrimidin-2-yl)piperidin-4-yl]methanol](/img/structure/B57423.png)

![[(1S,2S,3R,4S,7R,9S,10S,12R,15S)-4-Acetyloxy-1,9,12-trihydroxy-15-[(2R,3S)-2-hydroxy-3-phenyl-3-(propanoylamino)propanoyl]oxy-10,14,17,17-tetramethyl-11-oxo-6-oxatetracyclo[11.3.1.03,10.04,7]heptadec-13-en-2-yl] benzoate](/img/structure/B57424.png)

![Ethyl 2-amino-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate](/img/structure/B57439.png)

![7,8-Dimethyl-2-pyridin-4-yl-3,6-dihydroimidazo[4,5-g]isoquinolin-5-one](/img/structure/B57442.png)

![2-[1-(2-Fluorobenzyl)-1H-pyrazolo[3,4-b]pyridin-3-yl]pyrimidine-4,5,6-triamine](/img/structure/B57445.png)

![(E)-2-(1-(2-fluorobenzyl)-1H-pyrazolo[3,4-b]pyridin-3-yl)-5-(phenyldiazenyl)pyriMidine-4,6-diaMine](/img/structure/B57448.png)